Econazole Nitrate is a salt form of the imidazole-class antifungal agent, econazole. This form is widely used in topical preparations to treat superficial fungal infections caused by dermatophytes and yeasts, including *Candida albicans*. As a class, imidazole antifungals function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane integrity and leading to cell death. The selection of the nitrate salt is a key procurement consideration, as it influences the compound's physical properties, such as solubility and stability, which are critical for formulation development and final product performance.
Substituting Econazole Nitrate with its free base or other azole antifungals like miconazole or clotrimazole is often unfeasible without significant reformulation and performance validation. The nitrate salt form is not directly interchangeable with the econazole free base due to fundamental differences in physicochemical properties, most notably solubility. Econazole Nitrate is characterized as very slightly soluble in water, whereas the free base's solubility is even lower, complicating its use in aqueous-based topical formulations such as creams and gels. This distinction directly impacts formulation stability, drug release kinetics, and ultimately, bioavailability at the site of infection. While mechanistically similar, other imidazoles like miconazole exhibit variations in potency against specific fungal species and possess different pharmacokinetic profiles, making them inexact substitutes.
Econazole Nitrate is specified as 'very slightly soluble in water' and 'slightly soluble in alcohol', properties which are critical for its incorporation into common topical formulations like water-miscible creams. Technical datasheets confirm its solubility in DMSO at approximately 0.4 mg/ml and in a 1:1 chloroform:methanol mixture at 25 mg/ml. This contrasts with the poor solubility of the free base, which necessitates specific solubilizers like Capmul® MCM C8 and propylene glycol for effective formulation in topical gels. The nitrate salt form provides a more direct path for developing stable aqueous-based systems compared to the free base.
| Evidence Dimension | Solubility in Common Solvents |
| Target Compound Data | Very slightly soluble in water; slightly soluble in alcohol; ~0.4 mg/ml in DMSO. |
| Comparator Or Baseline | Econazole (free base) is characterized by poor solubility, requiring co-solvents and solubilizers for gel formulation. |
| Quantified Difference | Not directly quantified in a head-to-head study, but the requirement for additional solubilizers for the base form implies a significant solubility disadvantage. |
| Conditions | Standard laboratory conditions for solubility testing and topical gel formulation. |
Selecting the nitrate salt simplifies formulation processes for aqueous-based topicals, potentially reducing the need for additional excipients and improving manufacturing efficiency.
In a comparative study of 100 clinical *Candida* isolates, econazole demonstrated potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016-16 μg/ml. This range was identical to that of miconazole (0.016-16 μg/ml) and generally more potent than fluconazole (0.25-64 μg/ml). For *Candida albicans* specifically, econazole and miconazole were shown to have the best effect among the tested agents. Another study confirmed econazole's activity against yeasts with MICs between 1.56-25 μg/ml, comparable to miconazole, while also noting better in vitro activity for econazole against filamentous fungi.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) Range vs. *Candida* spp. |
| Target Compound Data | 0.016-16 μg/ml |
| Comparator Or Baseline | Miconazole: 0.016-16 μg/ml; Fluconazole: 0.25-64 μg/ml; Itraconazole: 0.032-16 μg/ml |
| Quantified Difference | Identical MIC range to miconazole; Up to 4-fold more potent at the lower end of the MIC range compared to fluconazole. |
| Conditions | In vitro susceptibility testing of 100 clinical *Candida* isolates according to CLSI M38-A3 document. |
This provides quantitative assurance that econazole nitrate's antifungal potency is equivalent to its closest structural analog, miconazole, and potentially superior to other common antifungals like fluconazole for *Candida* strains.
Econazole Nitrate exhibits significant antibacterial activity, a feature not prominent in all antifungal agents. In a study against 222 strains of *Staphylococcus spp.*, the MIC50 value of econazole nitrate was significantly lower than six other common antibacterial drugs against methicillin-resistant *Staphylococcus aureus* (MRSA). For methicillin-sensitive *S. aureus* (MSSA), its MIC50 was comparable to antibiotics like neomycin and ciprofloxacin. Another study confirmed moderate activity against various gram-positive bacteria with MICs ranging from 0.78-25 μg/ml. This dual antifungal/antibacterial profile provides a distinct advantage over purely antifungal compounds in mixed-infection scenarios.
| Evidence Dimension | MIC50 against Methicillin-Resistant *Staphylococcus aureus* (MRSA) |
| Target Compound Data | Significantly lower than comparators. |
| Comparator Or Baseline | Neomycin, erythromycin, penicillin, cefotaxime, ciprofloxacin, and amikacin. |
| Quantified Difference | The MIC50 of Econazole Nitrate was lower than all six comparator antibiotics against MRSA strains. |
| Conditions | In vitro broth dilution method on 222 clinical isolates of *Staphylococcus spp.* |
For applications where secondary bacterial infections are a concern, Econazole Nitrate offers a dual-action benefit, potentially simplifying treatment and formulation by addressing both fungal and gram-positive bacterial pathogens.
The demonstrated dual efficacy against both pathogenic fungi (*Candida* spp.) and gram-positive bacteria (*Staphylococcus* spp.) makes Econazole Nitrate a strong candidate for monotherapy formulations intended for complex skin infections where both types of microbes may be present. This can streamline product development compared to formulating with a combination of separate antifungal and antibacterial agents.
The solubility characteristics of the nitrate salt form are advantageous for creating stable, homogenous, and effective water-miscible topical products. Researchers and formulators developing creams, lotions, or gels can leverage these properties to achieve desired viscosity, spreadability, and drug release profiles with potentially fewer complex solubilizing excipients than required for the econazole free base.
As a research tool, Econazole Nitrate serves as a reliable positive control in antifungal susceptibility testing. Its well-documented and potent activity against a wide range of yeasts and filamentous fungi, with performance comparable or superior to common alternatives like fluconazole, ensures robust and reproducible results in screening assays and mechanistic studies.
Irritant